

A Comprehensive Technical Guide to 1-Phenylcyclohexanecarbonitrile

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Compound of Interest

Compound Name: 1-Phenylcyclohexanecarbonitrile

Cat. No.: B1583788

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Abstract

1-Phenylcyclohexanecarbonitrile, a versatile bifunctional molecule, serves as a significant intermediate in the synthesis of complex organic structures, particularly within the pharmaceutical and fine chemical industries. This guide provides an in-depth examination of its chemical identity, physicochemical properties, synthesis, and key reactive pathways. By elucidating the causality behind synthetic protocols and the utility of its core functional groups, this document aims to equip researchers with the foundational knowledge required for its effective application in advanced organic synthesis and drug discovery pipelines.

Chemical Identity: Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. The compound is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) to reflect its core structure: a cyclohexane ring substituted with both a phenyl group and a nitrile group at the same carbon atom (position 1).

The IUPAC name for this compound is 1-phenylcyclohexane-1-carbonitrile.^[1]

Beyond its formal IUPAC designation, it is recognized by a variety of synonyms and identifiers across chemical databases and commercial suppliers. These are crucial for comprehensive literature searches and material procurement.

Identifier Type	Value
IUPAC Name	1-phenylcyclohexane-1-carbonitrile[1]
CAS Number	2201-23-2[1][2][3]
Molecular Formula	C ₁₃ H ₁₅ N[1][2][3]
Common Synonyms	1-Cyano-1-phenylcyclohexane, 1-Phenyl-1-cyclohexanecarbonitrile, Cyclohexanecarbonitrile, 1-phenyl-[1][2][4]
EC Number	218-608-1[1]
UNII	A7PJG8E4XS[1][2]

Physicochemical Properties

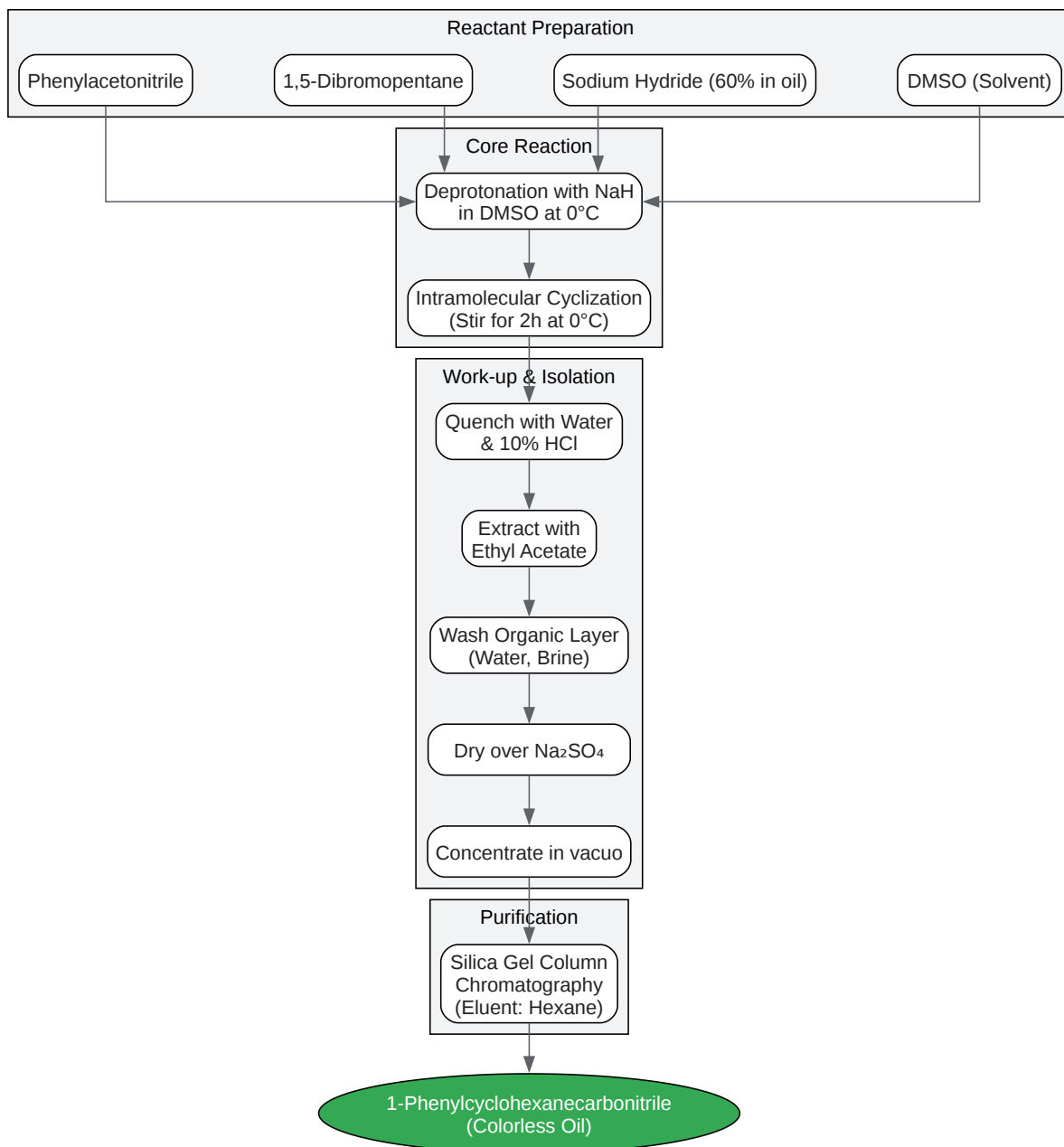
The physical and chemical properties of **1-Phenylcyclohexanecarbonitrile** dictate its handling, storage, and behavior in reaction media. It is typically a high-boiling liquid with low solubility in water but good solubility in common organic solvents.

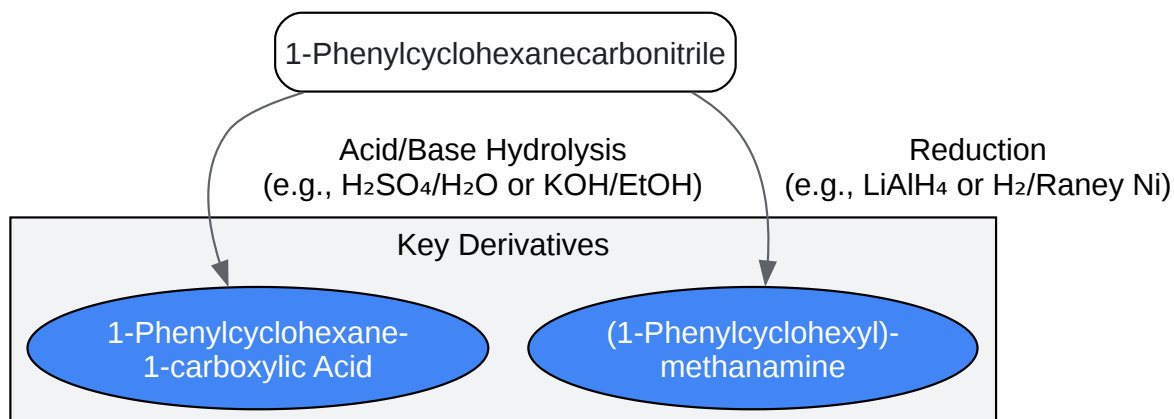
Property	Value	Source(s)
Molecular Weight	185.26 g/mol	[1][2][3]
Appearance	Colorless to light yellow/orange clear liquid	[2][4]
Boiling Point	141°C @ 7 mmHg	[2][4]
Density	1.01 g/cm ³	[2][4]
Refractive Index	1.5332 - 1.5352	[2][4]
Storage Condition	Room temperature, sealed in a dry environment	[2][4]

Synthesis Pathway and Experimental Protocol

The construction of the **1-phenylcyclohexanecarbonitrile** scaffold is efficiently achieved through a double alkylation of a benzylic nitrile. The following protocol, adapted from established methods, utilizes the nucleophilicity of the carbanion generated from phenylacetone nitrile to form the six-membered ring.^[2]

Synthesis Workflow Diagram





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References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Phenylcyclohexanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583788#1-phenylcyclohexanecarbonitrile-iupac-name-and-synonyms]

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